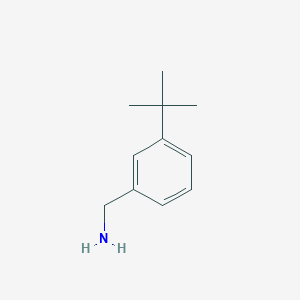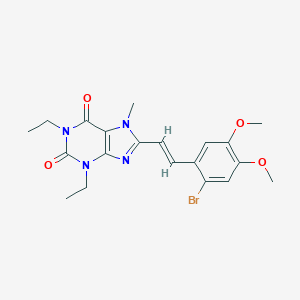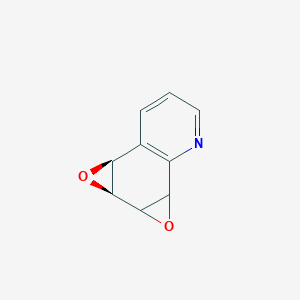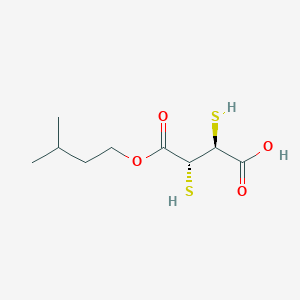
Monoisoamyl-2,3-dimercaptosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monoisoamyl-2,3-dimercaptosuccinate (MiADMS) is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals. It is a derivative of dimercaptosuccinic acid (DMSA) and is known to have a higher affinity for metals such as lead and mercury. The purpose of
Mécanisme D'action
Monoisoamyl-2,3-dimercaptosuccinate works by binding to heavy metals in the body, forming a complex that is excreted in the urine. The chelation process reduces the amount of free metal ions in the body, which can be toxic. Monoisoamyl-2,3-dimercaptosuccinate has been shown to have a higher affinity for lead and mercury than DMSA, making it a more effective chelating agent for these metals.
Biochemical and Physiological Effects
Monoisoamyl-2,3-dimercaptosuccinate has been shown to have minimal toxicity and is well-tolerated in animal models. It has been shown to increase the excretion of lead and mercury in the urine, indicating that it is effective in chelating these metals. Monoisoamyl-2,3-dimercaptosuccinate has also been shown to reduce oxidative stress and inflammation in animal models exposed to heavy metals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Monoisoamyl-2,3-dimercaptosuccinate is its ability to chelate heavy metals with a higher affinity than DMSA. This makes it a more effective chelating agent for certain metals, such as lead and mercury. Monoisoamyl-2,3-dimercaptosuccinate is also relatively easy to synthesize and is well-tolerated in animal models.
One limitation of Monoisoamyl-2,3-dimercaptosuccinate is its limited solubility in water, which can make it difficult to administer in certain experimental settings. Monoisoamyl-2,3-dimercaptosuccinate also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in the body over an extended period of time.
Orientations Futures
There are several future directions for research involving Monoisoamyl-2,3-dimercaptosuccinate. One area of interest is the use of Monoisoamyl-2,3-dimercaptosuccinate in combination with other chelating agents to improve metal excretion and reduce toxicity. Another area of interest is the development of new formulations of Monoisoamyl-2,3-dimercaptosuccinate that improve solubility and extend its half-life. Finally, there is a need for more research on the long-term effects of Monoisoamyl-2,3-dimercaptosuccinate on the body, particularly with regard to its effects on organ function and overall health.
Méthodes De Synthèse
Monoisoamyl-2,3-dimercaptosuccinate is synthesized by reacting DMSA with isoamyl alcohol and hydrogen sulfide gas. The reaction takes place in the presence of a catalyst and results in the formation of Monoisoamyl-2,3-dimercaptosuccinate as a yellow powder. The synthesis method is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Monoisoamyl-2,3-dimercaptosuccinate has been used extensively in scientific research for its ability to chelate heavy metals. It has been used to treat lead and mercury poisoning in animal models and has been shown to be effective in reducing metal toxicity. Monoisoamyl-2,3-dimercaptosuccinate has also been used in studies investigating the effects of heavy metal exposure on the brain, liver, and kidneys.
Propriétés
Numéro CAS |
142609-62-9 |
|---|---|
Nom du produit |
Monoisoamyl-2,3-dimercaptosuccinate |
Formule moléculaire |
C16H26N6O3 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
(2S,3R)-4-(3-methylbutoxy)-4-oxo-2,3-bis(sulfanyl)butanoic acid |
InChI |
InChI=1S/C9H16O4S2/c1-5(2)3-4-13-9(12)7(15)6(14)8(10)11/h5-7,14-15H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
Clé InChI |
RIBYSYWXWXMDSW-RQJHMYQMSA-N |
SMILES isomérique |
CC(C)CCOC(=O)[C@H]([C@H](C(=O)O)S)S |
SMILES |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
SMILES canonique |
CC(C)CCOC(=O)C(C(C(=O)O)S)S |
Synonymes |
Mi-ADMS MiADMSA monoisoamyl 2,3-dimercaptosuccinic acid monoisoamyl meso-2,3-dimercaptosuccinate monoisoamyl-2,3-dimercaptosuccinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



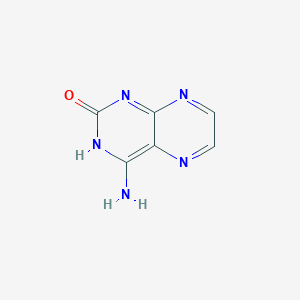
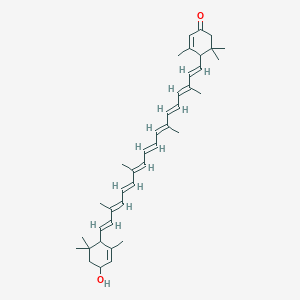
![2-O-methyl 4a-O-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,7,8,8a,10,11,12,14b-dodecahydropicene-2,4a-dicarboxylate](/img/structure/B232742.png)

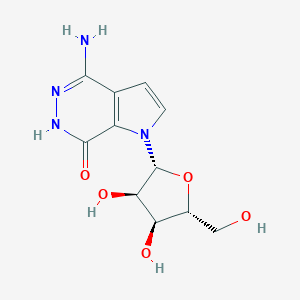
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B232774.png)
